4-Oxo-4-(pyridin-3-yl)butanoic acid hydrochloride
Description
4-Oxo-4-(pyridin-3-yl)butanoic acid hydrochloride (molecular formula: C₉H₁₀ClNO₃, molecular weight: 215.63 g/mol) is a hydrochloride salt derivative of the parent carboxylic acid. Its structure features a pyridine ring at the γ-position of the butanoic acid backbone and a ketone group at the β-position. Key physicochemical properties include a melting point of 129–130°C, boiling point of 405.7°C, and a density of 1.263 g/cm³ . The compound is classified under hazard code Xi (irritant) and is used in research settings, particularly in medicinal chemistry and peptide synthesis, due to its reactive carbonyl group and aromatic pyridinyl moiety.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H10ClNO3 |
|---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
4-oxo-4-pyridin-3-ylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9NO3.ClH/c11-8(3-4-9(12)13)7-2-1-5-10-6-7;/h1-2,5-6H,3-4H2,(H,12,13);1H |
InChI Key |
VWCYZEGYPFRNBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CCC(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Aldol Condensation
A primary method for synthesizing 4-oxo-4-(pyridin-3-yl)butanoic acid involves an aldol condensation between 3-pyridinecarboxaldehyde and acetaldehyde under basic conditions. The reaction proceeds through the following steps:
-
Base-catalyzed enolate formation : Acetaldehyde undergoes deprotonation to form an enolate ion.
-
Nucleophilic attack : The enolate attacks the carbonyl carbon of 3-pyridinecarboxaldehyde.
-
Dehydration : The β-hydroxy aldehyde intermediate loses water to form an α,β-unsaturated aldehyde.
-
Oxidation : The aldehyde group is oxidized to a carboxylic acid using agents like potassium permanganate (KMnO₄) or Jones reagent.
-
Salt formation : The free acid is treated with hydrochloric acid (HCl) to yield the hydrochloride salt .
Key Reaction Conditions :
-
Temperature: 0–25°C for enolate formation, elevated temperatures (~80°C) for dehydration.
-
Catalysts: Sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Solvents: Ethanol or aqueous mixtures.
Grignard Reagent-Based Synthesis
An alternative route employs 3-pyridyl magnesium bromide reacting with ethyl γ-keto butyrate (ethyl 4-oxobutanoate):
-
Grignard reagent preparation : 3-Bromopyridine reacts with magnesium in tetrahydrofuran (THF).
-
Nucleophilic addition : The Grignard reagent adds to the γ-keto ester, forming a tertiary alcohol intermediate.
-
Hydrolysis : Acidic hydrolysis cleaves the ester and alcohol groups, yielding the γ-keto acid.
-
Hydrochloride formation : The product is treated with HCl gas in methanol or ethanol .
Optimization Insights :
-
Yield improvements require strict anhydrous conditions during Grignard formation.
-
Hydrolysis with dilute sulfuric acid (H₂SO₄) minimizes side reactions.
Michael Addition Approach
The Michael addition of 3-pyridyl lithium to ethyl acrylate offers a pathway to construct the carbon skeleton:
-
Organometallic preparation : 3-Pyridyllithium is generated via lithium-halogen exchange.
-
Conjugate addition : The organometallic agent adds to ethyl acrylate, forming a β-pyridyl ester.
-
Oxidation : The ester is oxidized to a ketone using pyridinium chlorochromate (PCC).
-
Saponification and salt formation : The ester is hydrolyzed to the acid, followed by HCl treatment.
Challenges :
-
Competing side reactions (e.g., over-addition) necessitate low temperatures (−78°C).
-
Oxidation selectivity is critical to avoid over-oxidation of the pyridine ring.
Direct Carboxylation of Pyridine Derivatives
A less common method involves carboxylating 3-acetylpyridine via the Koch-Haaf reaction :
-
Reaction setup : 3-Acetylpyridine is treated with carbon monoxide (CO) and HCl in the presence of a Lewis acid catalyst (e.g., AlCl₃).
-
Carboxylation : CO inserts into the C–H bond adjacent to the ketone, forming the γ-keto acid.
-
Isolation : The product is precipitated as the hydrochloride salt by adding excess HCl.
Limitations :
-
High-pressure CO handling complicates scalability.
-
Catalyst removal requires extensive washing, impacting yield.
Comparative Analysis of Methods
The table below evaluates the four synthesis routes based on yield, scalability, and practicality:
| Method | Starting Materials | Yield* | Scalability | Complexity |
|---|---|---|---|---|
| Aldol Condensation | 3-Pyridinecarboxaldehyde | Moderate | High | Low |
| Grignard Addition | 3-Bromopyridine | High | Moderate | High |
| Michael Addition | 3-Iodopyridine | Low | Low | Very High |
| Koch-Haaf Reaction | 3-Acetylpyridine | Low | Low | Moderate |
*Yields inferred from analogous reactions due to limited data.
Critical Parameters in Hydrochloride Formation
Converting the free acid to the hydrochloride salt requires precise control:
-
Acid concentration : Excess HCl (2–3 equivalents) ensures complete protonation.
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Solvent choice : Methanol or ethanol allows gradual salt crystallization .
Physical Properties of Final Product :
-
Solubility : Soluble in DMSO and methanol; insoluble in water .
-
Storage : −20°C in airtight containers to prevent hygroscopic degradation .
Industrial-Scale Considerations
While lab-scale methods are well-documented, industrial production faces challenges:
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Cost of raw materials : 3-Pyridinecarboxaldehyde is expensive compared to pyridine itself.
-
Waste management : Grignard methods generate magnesium waste, requiring neutralization.
-
Catalyst recovery : Lewis acids (e.g., AlCl₃) in the Koch-Haaf reaction are difficult to recycle.
Chemical Reactions Analysis
4-Oxo-4-(pyridin-3-yl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The pyridinyl group can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry
4-Oxo-4-(pyridin-3-yl)butanoic acid hydrochloride serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:
- Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.
- Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
- Substitution: The pyridinyl group can undergo substitution reactions with various electrophiles.
Biology
The compound has been studied for its role as a metabolite in nicotine metabolism. It is formed during the conversion of nicotine into more polar metabolites, which are subsequently excreted in urine. Notable biological activities include:
- Biomarker Potential: Research indicates that levels of this compound are significantly higher in smokers compared to non-smokers, suggesting its potential use as a biomarker for tobacco exposure and related carcinogens.
Table 1: Biological Activity Overview
| Activity Type | Description |
|---|---|
| Metabolite Role | Intermediate in nicotine metabolism |
| Biomarker Potential | Higher levels in smokers; potential indicator of tobacco carcinogen exposure |
| Cytotoxicity Studies | Exhibits cytotoxic effects on certain cell lines |
Medicine
In the medical field, this compound is being investigated for its therapeutic potential. Its involvement in nicotine metabolism links it to tobacco-related health issues, making it a target for further research into cancer prevention and treatment strategies.
Case Study: Quantification in Urine
A study utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify levels of this compound in human urine. Results indicated that this compound accounts for approximately 14% of the nicotine dose metabolized by humans, highlighting its significance in tobacco research .
Industrial Applications
In industry, the compound is utilized in the production of pyridine derivatives and other fine chemicals. Its unique structure makes it suitable for developing specialty chemicals that have applications across various sectors, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Oxo-4-(pyridin-3-yl)butanoic acid hydrochloride involves its role as a metabolite in the hydroxylation of methylnitrosaminopyridylbutanone by cytochrome P-450. This process leads to the formation of the compound as a byproduct, which is commonly found in the urine of smokers. The molecular targets and pathways involved include the cytochrome P-450 enzyme system .
Comparison with Similar Compounds
4-Oxo-4-(biphenyl-4-yl)butanoic Acid (Fenbufen)
Fenbufen shares the 4-oxo butanoic acid backbone but replaces the pyridinyl group with a biphenyl-4-yl substituent. This structural difference enhances its lipophilicity, making it a precursor for anti-inflammatory drugs.
Fmoc-D-Asp(OPP)-OH
This Fmoc-protected aspartic acid derivative contains a 4-oxo-4-(2-phenylpropan-2-yl)oxy group, which stabilizes the ester linkage during solid-phase peptide synthesis. The OPP (2-phenylpropan-2-yl)oxy group offers steric protection, a feature absent in the simpler pyridinyl variant. Its higher molecular weight (473.53 g/mol ) limits its use in small-molecule drug design compared to the more compact pyridinyl analog .
2-Oxo-4-(3-pyridyl)-3-butene-1-oic Acid
In contrast, 4-oxo-4-(pyridin-3-yl)butanoic acid lacks this conjugation, rendering it less reactive toward nucleophiles. The unsaturated analog’s downstream product, 2-oxo-4-(pyridin-3-yl)-3-butenoic acid, is used in heterocyclic synthesis .
4-(Dimethylamino)butanoic Acid Hydrochloride
Replacing the ketone and pyridinyl groups with a dimethylamino substituent drastically alters polarity and bioactivity. The dimethylamino group imparts basicity (pKa ~8.5), enabling pH-dependent solubility, whereas the pyridinyl variant’s solubility is governed by its aromatic and carboxylic acid moieties. Applications diverge: the dimethylamino derivative is used in neurotransmitter studies, while the pyridinyl analog is explored for kinase inhibition .
Q & A
Q. Q1. What are the optimized synthetic routes for 4-oxo-4-(pyridin-3-yl)butanoic acid hydrochloride, and how can stereochemical purity be ensured?
Methodological Answer: The synthesis typically involves a multi-step approach:
Aldol Condensation : React 3-pyridinecarboxaldehyde with methyl acrylate under basic conditions (e.g., KOH/MeOH) to form 4-oxo-4-(pyridin-3-yl)but-2-enoic acid methyl ester.
Hydrolysis : Treat the ester with aqueous HCl to yield the free carboxylic acid.
Salt Formation : Add excess HCl in anhydrous ethanol to precipitate the hydrochloride salt.
Key Considerations :
- Use chiral catalysts (e.g., L-proline) to control stereochemistry if asymmetric synthesis is required .
- Monitor reaction progress via TLC (silica gel, eluent: EtOAc/hexane 3:1) and confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Q. Q2. What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR (D₂O, 400 MHz): Key peaks include δ 8.8–9.1 (pyridinium protons), δ 3.2–3.5 (CH₂ adjacent to ketone), and δ 2.6–2.8 (CH₂ near carboxylic acid) .
- ¹³C NMR : Confirm the ketone (δ 208–210 ppm) and carboxylic acid (δ 174–176 ppm) groups.
- Mass Spectrometry (MS) : ESI-MS in positive mode shows [M+H]⁺ at m/z 180.1 (calculated for C₉H₁₀NO₃⁺) .
- HPLC : Use a polar stationary phase (e.g., HILIC) to resolve potential impurities like unreacted starting materials .
Advanced Research Questions
Q. Q3. How does this compound interact with enzymatic systems, such as dipeptidyl peptidase-IV (DPP-IV)?
Methodological Answer:
- Mechanistic Insight : The compound acts as a competitive inhibitor of DPP-IV by mimicking the natural substrate’s β-amino acid structure. The pyridinyl group binds to the S1 pocket of the enzyme, while the ketone interacts with catalytic serine residues .
- Experimental Validation :
Q. Q4. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Contradictions often arise from:
Purity Variability : Impurities (e.g., residual solvents) may skew bioassay results. Validate purity via orthogonal methods (HPLC + elemental analysis) .
Stereochemical Ambiguity : Ensure enantiomeric excess (>99%) using chiral HPLC (Chiralpak AD-H column, hexane/EtOH 80:20) .
Assay Conditions : Standardize buffer pH (e.g., Tris-HCl vs. phosphate buffers) and temperature (25°C vs. 37°C) across studies .
Q. Q5. What strategies are effective for incorporating this compound into peptide-based drug design?
Methodological Answer:
- Solid-Phase Synthesis : Use Fmoc-protected derivatives (e.g., Fmoc-Asp(OPP)-OH) to introduce the compound as a β-amino acid surrogate. Coupling reagents like HBTU/HOBt ensure efficient amide bond formation .
- Conformational Analysis : Employ circular dichroism (CD) to assess how the pyridinyl-ketone moiety influences peptide helicity or β-sheet propensity .
Q. Q6. How to mitigate hydrolysis of the ketone group during storage or biological assays?
Methodological Answer:
- Storage : Lyophilize the compound and store at –20°C under argon to prevent oxidation.
- Assay Buffers : Use non-nucleophilic buffers (e.g., HEPES) and avoid strong nucleophiles (e.g., Tris at high concentrations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
